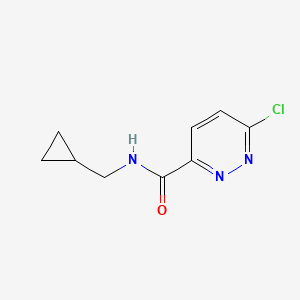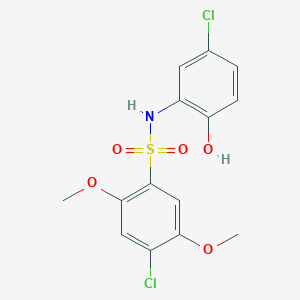![molecular formula C23H22FNO3 B2524043 N-(2-([1,1'-ビフェニル]-4-イル)-2-ヒドロキシプロピル)-3-フルオロ-4-メトキシベンズアミド CAS No. 1798618-85-5](/img/structure/B2524043.png)
N-(2-([1,1'-ビフェニル]-4-イル)-2-ヒドロキシプロピル)-3-フルオロ-4-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a biphenyl group, a hydroxypropyl chain, and a fluoromethoxybenzamide moiety
科学的研究の応用
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
Target of Action
Similar biphenyl derivatives have been found to interact with the programmed cell death protein 1 (pd-1)/programmed cell death protein ligand 1 (pd-l1) pathway . This pathway plays a crucial role in negative regulation of immunity, and its inhibition can lead to enhanced immune responses against cancer cells .
Mode of Action
It’s suggested that similar biphenyl derivatives can inhibit the pd-1/pd-l1 interaction . This inhibition prevents the downregulation of immune responses, allowing the immune system to more effectively target and destroy cancer cells .
Biochemical Pathways
The inhibition of the pd-1/pd-l1 pathway can affect various downstream effects, including the enhancement of t-cell responses and the promotion of anti-tumor immunity .
Result of Action
The inhibition of the pd-1/pd-l1 pathway can lead to enhanced immune responses, potentially leading to the destruction of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then reacted with an epoxide under basic conditions to introduce the hydroxypropyl group.
Amidation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
類似化合物との比較
Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group, which can influence its chemical and biological properties.
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is unique due to the combination of its biphenyl, hydroxypropyl, and fluoromethoxybenzamide moieties. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-23(27,15-25-22(26)18-10-13-21(28-2)20(24)14-18)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,27H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNCFBOJLKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2523969.png)
![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/new.no-structure.jpg)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![3-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2523978.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)
